molecular formula C12H14N2O B143773 4-Benzylmorpholine-2-carbonitrile CAS No. 126645-52-1

4-Benzylmorpholine-2-carbonitrile

Cat. No. B143773
M. Wt: 202.25 g/mol
InChI Key: NAWYNSSXFPEQKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbonitrile derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives involves a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . Another approach for synthesizing 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles is through a one-pot, four-component condensation reaction . These methods highlight the versatility and complexity of carbonitrile synthesis.

Molecular Structure Analysis

The molecular structure of carbonitrile derivatives is often confirmed using spectroscopic analyses such as IR, 1H NMR, and X-ray crystallography. For instance, the structure of a methyl derivative of a benzene carbonitrile was confirmed by X-ray analysis . Similarly, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was elucidated using X-ray crystallographic studies .

Chemical Reactions Analysis

Carbonitrile derivatives can undergo various chemical reactions, expanding their utility in synthesizing novel compounds. For instance, 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile reacts with active methylene compounds to form polyheterocyclic systems . Another example is the reaction of 3,3'-benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide to afford 4,4'-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbonitrile derivatives are influenced by their molecular structure. For example, the presence of substituents like methyl, amino, or nitro groups can affect the compound's polarity, solubility,

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

4-Benzylmorpholine-2-carbonitrile and its derivatives play a crucial role in the field of medicinal chemistry. For instance, derivatives like 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile have been synthesized and characterized for their anti-proliferative properties against colorectal cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells and interact with DNA, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).

Antibacterial and Antifungal Activities

Some derivatives of 4-Benzylmorpholine-2-carbonitrile have demonstrated significant antibacterial and antifungal activities. For example, furan derivatives including 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile have shown activity against a range of bacteria and fungi, outperforming some known antibiotics (Loğoğlu et al., 2010).

Green Chemistry and Environmental Sustainability

The synthesis of 4-Benzylmorpholine-2-carbonitrile derivatives has also embraced the principles of green chemistry. Methods like microwave-assisted synthesis and solvent-free conditions have been employed to synthesize compounds like benzo[b][1,4]thiazine-4-carbonitrile, highlighting the shift towards more environmentally friendly and efficient synthesis methods (Balwe et al., 2016).

Src Kinase Inhibition and Cancer Treatment

Derivatives like 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile have been synthesized and evaluated for their potential in inhibiting Src kinase, a key target in cancer therapy. These compounds have shown promising results in inhibiting cell proliferation in breast carcinoma cell lines, suggesting their potential in cancer treatment (Rafinejad et al., 2012).

Safety And Hazards

4-Benzylmorpholine-2-carbonitrile is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it can be harmful if swallowed. The compound is also classified as a combustible substance .

properties

IUPAC Name

4-benzylmorpholine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWYNSSXFPEQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576336
Record name 4-Benzylmorpholine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylmorpholine-2-carbonitrile

CAS RN

126645-52-1
Record name 4-Benzylmorpholine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzylmorpholine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

A one-litre reactor with mechanical stirring, cooled by an ice bath, is charged with N-benzylethanolamine (172.2 g; 1 equiv. available from Aldrich Chemical Company). 2-Chloroacrylonitrile (100 g; 1 equiv. available from Aldrich Chemical Company) is added dropwise over 2 minutes. The temperature is maintained between 23° C. and 29° C. by means of the ice bath and subsequently a water bath at 15° C. After one night stirring at room temperature (water bath), the mixture is dissolved in tetrahydrofuran and transferred to a 2 L reactor which is cooled to −5° C. by ice/NaCl bath. The total volume of tetrahydrofuran is 1.35 L. Potassium tert-butoxide (148 g; 1.1 equiv.) is added by portions over 1 hour, keeping the reaction temperature at 0±2° C. After 1 hour post-stirring at 0° C., the mixture is quenched with saturated NaHCO3 (500 mL). The aqueous layer is extracted with diethyl ether (500 mL). Organic layers are dried over MgSO4 and evaporated to dryness. The title compound (149.8 g; 65%) is obtained after percolation of the 250 g dry residue on 1 kg of SiO2, eluting with the following gradient:
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172.2 g
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reactant
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100 g
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Yield
65%

Synthesis routes and methods II

Procedure details

A one-litre reactor with mechanical stirring, cooled by an ice bath, was charged with N-benzylethanolamine (172.2 g; 1 equiv. available from Aldrich Chemical Company). 2-Chloroacrylonitrile (100 g; 1 equiv. available from Aldrich Chemical Company) was added dropwise over 2 minutes. The temperature was maintained between 23° C. and 29° C. by means of the ice bath and subsequently a water bath at 15° C. N-Benzylethanolamine was still detected on TLC after 4.5 h stirring. After one night stirring at room temperature (water bath), no N-benzylethanolamine was detectable by 1H NMR. The mixture was dissolved in tetrahydrofuran and transferred to a 2 L reactor cooled to −5° C. by ice/NaCl bath. The total volume of tetrahydrofuran was 1.35 L. Potassium tert-butoxide (148 g; 1.1 equiv.) was added by portions in 1 hour, keeping the reaction temperature at 0±2° C. After 1 hour post-stirring at 0° C., the mixture was quenched with saturated NaHCO3 (500 mL). The aqueous layer was extracted with diethyl ether (500 mL). Organic layers were dried on MgSO4 and evaporated to dryness. The title compound (149.8 g; 65%) was obtained after percolation of the 250 g dry residue on 1 kg of SiO2, eluting with the following gradient:
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Synthesis routes and methods III

Procedure details

A mixture of N-benzylethanolamine (intermediate 23, 44.8 ml, 314 mmol) and 2-chloroacrylonitrile (intermediate 24, 25 ml, 314 mmol) was stirred at room temperature for 24 hours. After the mixture was cooled to 0° C., tetrahydrofuran (300 ml) and then potassium tert-butoxide was added to the mixture, and the mixture was stirred at 0° C. for one hour. The mixture was diluted by ethyl ether, and then washed with water and brine and dried over magnesium sulfate. Solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluent; 5% ethyl acetate in hexane) to afford 4-benzylmorpholine-2-carbonitrile (intermediate 25) as colorless oil.
Quantity
44.8 mL
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reactant
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Synthesis routes and methods IV

Procedure details

The crude compound 3-(benzyl(2-hydroxyethyl)amino)-2-chloro-propanenitrile 2b (8 g, 0.03 mol) was dissolved in 70 mL of tetrahydrofuran followed by the addition of potassium tert-butanolate (5.50 g, 0.05 mol) in an ice-water bath. The resulting solution was stirred for 2 hours, heated to reflux for 1 hour, added with 50 mL of saturated sodium carbonate solution, and extracted with ethyl acetate (40 mL×3). The combined organic phase was washed with saturated sodium chloride solution (50 mL×3), then dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 4-benzylmorpholine-2-carbonitrile 2c (2.71 g, yield: 41.0%) as a yellow oil liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Benzylmorpholine-2-carbonitrile
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Reactant of Route 6
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Citations

For This Compound
1
Citations
C Philippe, J Kaffy, T Milcent… - Journal of Fluorine …, 2012 - Elsevier
… developed to synthesize molecules 2 and 3 was based on the previously reported synthesis of 2-substituted morpholines [8] starting from the 4-benzylmorpholine-2-carbonitrile 5, …
Number of citations: 9 www.sciencedirect.com

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